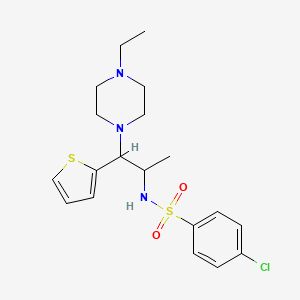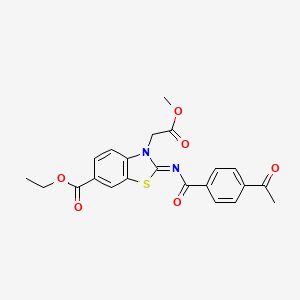![molecular formula C17H14ClNO2S B2801045 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide CAS No. 2379997-86-9](/img/structure/B2801045.png)
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide, also known as CTAM, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTAM is a member of the acylated aminothiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide acts as an agonist for TLR7, which activates the immune system and triggers the production of cytokines and chemokines. This activation leads to the recruitment of immune cells to the site of infection or inflammation, which helps to clear pathogens and promote tissue repair.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the immune system, increase the production of cytokines and chemokines, and promote the recruitment of immune cells to the site of infection or inflammation. 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has also been shown to have anti-tumor activity in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and scaled up for large-scale production. It has been extensively studied and its mechanism of action is well understood. However, 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment to handle the compound safely.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide. One potential direction is the development of 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the study of 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide in combination with other immune modulators, such as checkpoint inhibitors, to enhance the immune response against cancer. Additionally, the role of TLR7 in various diseases, including autoimmune disorders and infectious diseases, continues to be an area of active research.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide involves the reaction of 2-chloroacetophenone with 4-(furan-2-yl)thiophen-2-ylmethylamine in the presence of a base. The resulting product is then acetylated to yield 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide. This synthetic method has been optimized and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has been extensively studied for its potential use in scientific research. It has been shown to modulate the activity of TLR7, a key receptor in the immune system. 2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has been used to study the role of TLR7 in various diseases, including cancer, autoimmune disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c18-15-5-2-1-4-12(15)9-17(20)19-10-14-8-13(11-22-14)16-6-3-7-21-16/h1-8,11H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRFLFYNOWXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)

![1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2800967.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)
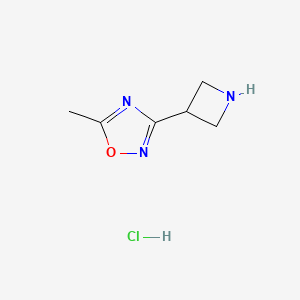
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2800972.png)
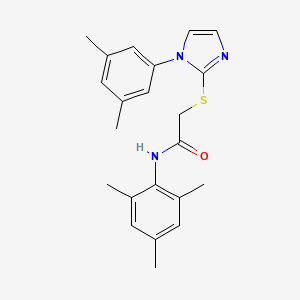
![3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
![3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2800976.png)
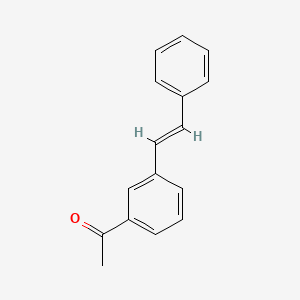

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2800982.png)
